1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid 1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 75694-21-2
VCID: VC20871393
InChI: InChI=1S/C20H14O8/c1-28-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20(26)27)6-10(21)12(9)18(15)24/h2-4,7,23-24H,5-6H2,1H3,(H,26,27)
SMILES: COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O
Molecular Formula: C20H14O8
Molecular Weight: 382.3 g/mol

1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid

CAS No.: 75694-21-2

Cat. No.: VC20871393

Molecular Formula: C20H14O8

Molecular Weight: 382.3 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid - 75694-21-2

Specification

CAS No. 75694-21-2
Molecular Formula C20H14O8
Molecular Weight 382.3 g/mol
IUPAC Name 5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid
Standard InChI InChI=1S/C20H14O8/c1-28-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20(26)27)6-10(21)12(9)18(15)24/h2-4,7,23-24H,5-6H2,1H3,(H,26,27)
Standard InChI Key IRFVPSSGZHITLW-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O
Canonical SMILES COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O

Introduction

Synthesis and Preparation

The synthesis of anthracyclines often involves complex multi-step processes, including Diels-Alder reactions and subsequent modifications to introduce hydroxyl and methoxy groups . For this specific compound, the synthesis would likely involve:

  • Starting Materials: Possibly involving naphthacene derivatives or precursors.

  • Reaction Conditions: High temperatures, specific catalysts, and controlled environments to achieve the desired functionalization.

Biological Activity

Anthracyclines are well-known for their antineoplastic properties, acting primarily by intercalating DNA and inhibiting topoisomerase II . While specific data on 1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid is not available, related compounds have shown significant activity against various cancer cell lines.

Research Findings and Data

Due to the lack of specific research on this compound, we rely on general trends in anthracycline research:

CompoundBiological ActivitySolubilitySynthesis Complexity
AnthracyclinesHigh antineoplastic activityLimited in water, soluble in organic solventsComplex multi-step synthesis
Derivatives (e.g., Doxorubicin)Varied, depending on modificationsSimilar to anthracyclinesOften involves Diels-Alder reactions

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